3-(4-fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione
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Overview
Description
Scientific Research Applications
Toxicological Evaluation
- Safety Assessment in Food and Beverage Applications : A study conducted a toxicological evaluation of two novel bitter modifying flavour compounds closely related to the chemical . These compounds underwent various safety assessments for their use in food and beverage applications, including oxidative metabolism, mutagenicity, and toxicity studies (Karanewsky et al., 2016).
Synthesis and Biological Activity
- Synthesis and Antidepressant Activity : Another study focused on the synthesis of a related compound, demonstrating its potential antidepressant activity through various in vitro and in vivo tests, highlighting a different mechanism from traditional antidepressants (Wessels et al., 1980).
- Biological Screening of Benzimidazole Derivative : Research on the condensation of a related compound resulted in the formation of a benzimidazole derivative, which underwent crystallographic studies and initial biological screening (Dziełak et al., 2018).
Medicinal Chemistry Applications
- Potential Antidepressant and Anxiolytic Agents : A series of fluorinated phenylpiperazinylalkyl derivatives of a similar compound was synthesized, showing potential as antidepressant and anxiolytic agents. This included evaluations of serotonin receptor affinity and inhibitory activities (Zagórska et al., 2016).
Antimicrobial Applications
- Antibacterial and Antioxidant Activities : A study on the synthesis of 3-arylbenzylidene derivatives of a related compound revealed significant antibacterial and antioxidant activities, showing promise for pharmaceutical applications (Sunitha & Brahmeshwari, 2021).
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound interacts with DNA, which plays a crucial role in biological activities like transcription, replication, and translation of genes .
Mode of Action
The compound interacts with its target, DNA, via the minor groove binding . This interaction is critical for understanding the mechanism of action and designing specific DNA binders .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-12(2)10(16)15(11(17)14-12)7-8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWGCWDDLGZBFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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